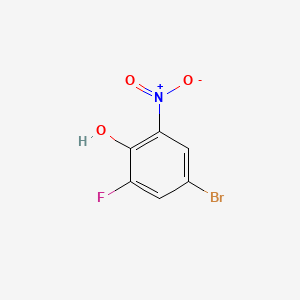

4-Bromo-2-fluoro-6-nitrophenol

描述

Significance of Halogenated Nitrophenols in Synthetic Chemistry and Biological Activity Studies

Halogenated nitrophenols are a class of organic compounds that have demonstrated considerable importance in both synthetic chemistry and the study of biological activities. The presence of halogen atoms and a nitro group on the aromatic ring significantly influences the electronic properties and reactivity of these molecules. nih.gov This makes them versatile starting materials for the production of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govmt.com

In synthetic chemistry, the halogen and nitro substituents provide reactive sites for further chemical modifications. For instance, the nitro group can be reduced to an amino group, a key functional group in many biologically active molecules. The halogen atoms can participate in various substitution and coupling reactions, allowing for the construction of more complex chemical architectures. mt.comresearchgate.net

From a biological perspective, halogenation can enhance the potency and selectivity of bioactive compounds. researchgate.net Studies have shown that certain halogenated nitrophenols exhibit significant biological effects, including antibacterial, antifungal, and herbicidal properties. glfc.orgusgs.govgoogle.com The specific type and position of the halogen atoms can dramatically alter the biological activity of the parent nitrophenol molecule. glfc.orgusgs.gov For example, mononitrophenols with a nitro group in the para-position and a halogen in the meta-position have shown selective toxicity to certain organisms. glfc.orgusgs.gov

Overview of Research Trajectories for 4-Bromo-2-fluoro-6-nitrophenol and Related Structures

Research involving this compound and its analogs is primarily focused on a few key areas:

Synthesis and Derivatization: A significant portion of research is dedicated to developing efficient and selective methods for the synthesis of this compound and related structures. This includes the exploration of different nitrating and halogenating agents and optimizing reaction conditions. google.com Furthermore, this compound is often used as a precursor for the synthesis of other molecules, such as aminopyrimidine compounds with potential protein tyrosine kinase inhibiting activity. chemicalbook.com

Biological Activity Screening: There is a strong interest in the biological properties of this compound and its derivatives. Research has indicated its potential as an agricultural fungicide and bactericide. google.com Studies on similar bromophenol structures suggest potential for broader biological applications, which encourages further investigation into the specific activities of this compound.

Structure-Activity Relationship (SAR) Studies: A key research trajectory involves understanding how the specific arrangement of the bromo, fluoro, and nitro groups on the phenol (B47542) ring influences its chemical and biological properties. By comparing the activity of this compound with other halogenated nitrophenols, researchers aim to establish clear structure-activity relationships. glfc.orgusgs.gov This knowledge is crucial for the rational design of new compounds with enhanced efficacy and selectivity for specific applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 320-76-3 | sigmaaldrich.comcymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₆H₃BrFNO₃ | cymitquimica.comfishersci.co.ukchemscene.com |

| Molecular Weight | 235.99 g/mol | cymitquimica.com |

| Appearance | Solid, Yellow to yellow-brown or light-green powder or crystals | cymitquimica.comsigmaaldrich.com |

| Melting Point | 63-65 °C | sigmaaldrich.comchemsrc.com |

| Boiling Point | 241.4 °C at 760 mmHg | sigmaaldrich.com |

| Purity | Typically ≥98% | sigmaaldrich.comcymitquimica.comsigmaaldrich.com |

| IUPAC Name | This compound | synhet.comsigmaaldrich.comsigmaaldrich.com |

| InChI Key | ACQVEWFMUBXEMR-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.comsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQVEWFMUBXEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274152 | |

| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-76-3 | |

| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Synthesis of 4 Bromo 2 Fluoro 6 Nitrophenol

Regioselective Nitration Approaches

The introduction of a nitro group onto a phenol (B47542) ring is a critical step that is often challenged by issues of regioselectivity and over-nitration. semanticscholar.org

Nitration of 2-Bromo-4-fluorophenol (B1268413) using Mixed Acid Systems (H₂SO₄:HNO₃)

A primary route for the synthesis of 4-bromo-2-fluoro-6-nitrophenol involves the direct nitration of 2-bromo-4-fluorophenol. google.com The use of a mixed acid system, typically a combination of sulfuric acid (H₂SO₄) and nitric acid (HNO₃), is a common and effective method for this electrophilic aromatic substitution. google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Precise control over reaction parameters is paramount for maximizing the yield and purity of the desired product.

Temperature: The nitration of 2-bromo-4-fluorophenol is an exothermic reaction. Maintaining a controlled temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. smolecule.com A Chinese patent suggests dissolving 2-bromo-4-fluorophenol in chloroform (B151607) and adding the mixed acid dropwise at room temperature (around 20°C). google.com After the addition is complete, the reaction temperature is raised to a range of 40-80°C for a period of 2 to 5 hours to drive the reaction to completion. google.com

Acid Ratios: The molar ratio of sulfuric acid to nitric acid in the mixed acid system significantly influences the reaction's efficiency and regioselectivity. Ratios of H₂SO₄:HNO₃ ranging from 1:3 to 1:8 have been reported to be effective. google.com One specific example from a patent details the use of a 1:5.5 molar ratio of sulfuric acid to nitric acid. google.com This careful control of the acid ratio helps to ensure the efficient generation of the nitronium ion while minimizing oxidative side reactions.

The following table summarizes the key reaction parameters for the nitration of 2-bromo-4-fluorophenol:

| Parameter | Value/Range | Source(s) |

| Starting Material | 2-Bromo-4-fluorophenol | google.com |

| Solvent | Chloroform | google.com |

| Nitrating Agent | Mixed Acid (H₂SO₄:HNO₃) | google.com |

| Acid Ratio (H₂SO₄:HNO₃) | 1:3–8 | google.com |

| Initial Temperature | Room Temperature (~20°C) | google.com |

| Reaction Temperature | 40–80°C | google.com |

| Reaction Time | 2–5 hours | |

| Yield | 85–90% | |

| Purity (GC) | ≥98% | scbt.com |

The directing effects of the substituents on the phenol ring guide the position of the incoming nitro group. In 2-bromo-4-fluorophenol, the hydroxyl group is a strongly activating ortho-, para-director. However, the positions ortho to the hydroxyl group are already substituted with bromine and fluorine. The bromine and fluorine atoms are deactivating but ortho-, para-directing. The interplay of these electronic effects directs the nitro group to the position ortho to the hydroxyl group and meta to the bromine and fluorine atoms, which is the 6-position. This inherent regioselectivity is a significant advantage of this synthetic route.

Despite this, the formation of byproducts, such as dinitro derivatives, can occur, particularly if the reaction conditions are not carefully controlled. The highly activating nature of the phenolic hydroxyl group makes the ring susceptible to further nitration. semanticscholar.org Strict temperature control and the precise stoichiometry of the nitrating agents are essential to minimize the formation of these impurities.

The described method offers high yields, typically in the range of 85-90%, and results in a product with high purity (≥98% by GC). The procedure is relatively straightforward, involving the dissolution of the starting material, dropwise addition of the mixed acid, a period of heating, and a simple workup procedure that consists of washing the organic phase with water and evaporating the solvent. google.com These factors contribute to the method's efficiency and potential for scalability in an industrial setting.

Alternative Nitration Strategies

While the mixed acid system is widely used, alternative nitration strategies exist for phenolic compounds, aiming to improve regioselectivity and employ milder reaction conditions. semanticscholar.org These can include the use of metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), which has been shown to be an efficient and regioselective reagent for the mono-nitration of phenols. semanticscholar.orgresearchgate.net Other methods involve nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) in aprotic solvents, which can be effective for deactivated aromatic rings. smolecule.com For some phenols, nitrosation followed by oxidation is another pathway to achieve nitration. researchgate.net

Bromination Pathways to this compound

An alternative synthetic route to this compound involves the bromination of a nitrophenol precursor. A notable example is the bromination of 4-fluoro-2-nitrophenol (B1295195). This approach strategically introduces the bromine atom after the nitro group is already in place. In this reaction, bromine (Br₂) is used as the brominating agent, and the reaction is often carried out in a dichloromethane/water solvent system. The presence of hydrogen peroxide (H₂O₂) can facilitate the bromination process. This method boasts high atom economy and can produce the target compound in high yield (92-95%) and purity (≥99% by HPLC), though it may require cryogenic conditions.

Another advanced method involves oxidative bromination using vanadyl Schiff base complexes as catalysts, which represents a novel approach to this transformation.

Bromination of 4-Fluoro-2-nitrophenol with Br₂/H₂O₂

Comparative Analysis of Synthetic Routes: Efficiency, Purity, and Green Chemistry Principles

When comparing the synthetic routes to this compound and related compounds, several factors must be considered, including efficiency, purity, and adherence to green chemistry principles.

| Synthetic Route | Key Reagents | Conditions | Yield | Purity | Green Chemistry Considerations |

| Nitration of 2-bromo-4-fluorophenol | H₂SO₄/HNO₃ | 40–80°C, 2–5 hours | 85–90% | ≥98% (GC) | Requires strong acids and careful temperature control to manage exothermicity. google.com |

| Bromination of 4-fluoro-2-nitrophenol | Br₂/H₂O₂ | -10 to 5°C, 1 hour | 92–95% | ≥99% (HPLC) | High atom economy, but requires cryogenic conditions and handling of bromine. |

| Vanadyl-catalyzed Oxidative Bromination | Vanadyl catalyst, H₂O₂, HBr | 20°C, 35 minutes | High | High | Catalytic process, mild conditions, but may require specialized catalyst synthesis. chemicalbook.com |

The direct bromination of 4-fluoro-2-nitrophenol using Br₂/H₂O₂ offers very high yields and purity but necessitates cryogenic conditions. The nitration of 2-bromo-4-fluorophenol is also a high-yielding process but involves the use of strong, corrosive acids and higher temperatures. google.com The vanadyl-catalyzed method presents a promising green alternative, operating under mild conditions with a catalytic amount of the metal complex. chemicalbook.com

Green chemistry principles emphasize waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. paperpublications.orgessentialchemicalindustry.orgroyalsocietypublishing.org The oxidative bromination methods that generate the brominating agent in situ from a bromide salt and an oxidant like H₂O₂ are generally considered greener than using molecular bromine directly, as they improve atom economy and avoid handling of highly toxic Br₂. researchgate.netresearchgate.net Catalytic methods, such as the vanadyl-catalyzed process, are inherently greener as they reduce waste by using small amounts of a recyclable catalyst. acs.org

Emerging Methodologies in Halogenated Phenol Synthesis Relevant to this compound

The field of organic synthesis is continuously evolving, with new methodologies for the halogenation of phenols that could be applicable to the synthesis of this compound. These emerging techniques often focus on improving regioselectivity, efficiency, and environmental friendliness.

One area of development is the use of novel catalytic systems. For instance, organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool for selective halogenation. sci-hub.se Ammonium salts have been shown to catalyze the ortho-selective monohalogenation of phenols, which could be adapted for specific substitution patterns. sci-hub.se

Another promising approach involves the use of solid-supported reagents and catalysts. For example, layered double hydroxides (LDHs) have been used for the regioselective monobromination of phenols, offering excellent control and easy separation of the catalyst. mdpi.com

Furthermore, flow chemistry is gaining traction as a scalable and safe method for conducting hazardous reactions. The synthesis of nitrophenols has been demonstrated in continuous flow reactors, allowing for precise control of temperature and reaction time, which is crucial for selective nitration and bromination reactions. chemicalbook.com

Directed ortho-lithiation followed by reaction with an electrophilic bromine source is another powerful strategy for the regioselective synthesis of halogenated phenols, although it may require the use of protecting groups and cryogenic conditions. researchgate.net The development of tandem reactions, where multiple transformations occur in a single pot, is also a key trend. For example, a one-pot ipso-hydroxylation of an arylboronic acid followed by bromination has been reported, offering a streamlined approach to brominated phenols. rsc.org

These emerging methodologies highlight the ongoing efforts to develop more efficient, selective, and sustainable synthetic routes for complex molecules like this compound.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Bromo 2 Fluoro 6 Nitrophenol

Nucleophilic Substitution Reactions

The presence of a strongly deactivating nitro group in a position ortho to the fluorine and para to the bromine significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This reaction mechanism typically involves a two-step process: the initial attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group, followed by the departure of the leaving group to restore the aromaticity of the ring. libretexts.org

Both the bromine and fluorine atoms on the 4-bromo-2-fluoro-6-nitrophenol ring can act as leaving groups in nucleophilic substitution reactions. The electron-withdrawing nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile, which is a key step in the SNAr mechanism. libretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In this molecule, the nitro group is ortho to the fluorine and para to the bromine, activating both positions.

While both halogens can be displaced, their relative reactivity depends on a balance between two opposing factors: bond strength and electronegativity. The Carbon-Fluorine bond is significantly stronger than the Carbon-Bromine bond, which would suggest bromine is a better leaving group. However, the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and susceptible to initial nucleophilic attack. In many SNAr reactions, fluoride (B91410) is a surprisingly effective leaving group because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the electron-withdrawing power of the fluorine atom. Therefore, under appropriate conditions, substitution can occur at either the C-F or C-Br center, leading to a variety of substituted phenol (B47542) products. smolecule.com

The outcome of nucleophilic substitution reactions on this compound is highly dependent on the specific reaction conditions employed. Key factors include the nature of the nucleophile, the solvent, the temperature, and the presence of a base. Strong nucleophiles are generally required to initiate the attack on the activated aromatic ring.

Polar solvents are typically used to facilitate the reaction, as they can help to stabilize the charged intermediates. The presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, is also common. googleapis.com The base can serve to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which further activates the ring towards substitution, or it can react as the nucleophile itself (e.g., hydroxide). The reaction temperature can be adjusted to control the rate of reaction; for instance, difluoromethylation using chlorodifluoromethane (B1668795) is conducted at temperatures ranging from room temperature to 150°C. googleapis.com

| Nucleophile/Reagent | Solvent | Base | Temperature | Product Type | Source |

|---|---|---|---|---|---|

| Hydroxide | Polar Solvents | Sodium Hydroxide | Varies | Substituted Dihydroxyphenol | |

| Carbonate | Polar Solvents | Potassium Carbonate | Varies | Substituted Phenol | |

| Chlorodifluoromethane | Aprotic Polar (e.g., DMF) | Potassium Hydroxide | 50-120°C | Difluoromethoxy-substituted derivative | googleapis.com |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key site for chemical transformation, particularly through reduction. This process is fundamental for synthesizing amino derivatives, which are valuable intermediates in various fields of chemical synthesis. numberanalytics.com The reduction involves the transfer of six electrons to the nitro group, ultimately converting it to an amino group (-NH₂). mdpi.com

The primary product from the reduction of this compound is 4-bromo-2-fluoro-6-aminophenol. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, or chemical reduction using agents like iron in acidic conditions. smolecule.com The choice of reducing system can be tailored to be compatible with other functional groups present in the molecule.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. organic-chemistry.org While palladium on carbon (Pd/C) is a conventional and effective catalyst for this transformation, significant research has been conducted on the use of metal nanoparticles as catalysts due to their high surface-area-to-volume ratio and unique catalytic properties.

Silver nanoparticles (AgNPs) have been demonstrated to be effective catalysts for the reduction of nitrophenols, often using sodium borohydride (B1222165) (NaBH₄) as a hydrogen source. acs.orgnih.gov Studies on the reduction of the model compound p-nitrophenol (PNP) to p-aminophenol (PAP) show that the reaction follows pseudo-first-order kinetics. mdpi.com The mechanism involves the adsorption of both the nitrophenolate ions and the borohydride ions onto the surface of the silver nanoparticles, where the electron transfer is facilitated, lowering the activation energy of the reaction. mdpi.com The catalytic activity is often dependent on the size and stabilizer used for the nanoparticles, with smaller particles generally exhibiting higher activity. mdpi.comacs.org For example, poly(acrylic acid)-stabilized AgNPs have shown very high catalytic activity for this reaction. nih.gov

| Catalyst System | Hydrogen Source | Substrate Example | Key Features | Source |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | This compound | Conventional, efficient, high yield. | |

| Silver Nanoparticles (AgNPs) | Sodium Borohydride (NaBH₄) | p-Nitrophenol | High catalytic activity, pseudo-first-order kinetics. | mdpi.comacs.orgnih.gov |

| Iron (Fe) Powder | Acid (e.g., HCl) | 2-Bromo-4-chloro-5-fluoro-6-nitrophenol | Classical chemical reduction method. | smolecule.com |

The reduction of a nitro group to an amine is not a single-step process but proceeds through a sequence of intermediates. nih.gov The six-electron reduction pathway involves the formation of a nitroso (-N=O) compound, followed by a hydroxylamine (B1172632) (-NHOH) derivative, before the final amine is produced. numberanalytics.com

Reaction Pathway: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

These intermediates, particularly the nitroso and hydroxylamine species, are generally highly reactive and are typically not isolated during the reaction as they are rapidly converted to the subsequent product in the sequence. nih.govorientjchem.org The rate of reduction of the nitroso intermediate to the hydroxylamine is often significantly faster than the initial reduction of the nitro group. nih.gov The formation of these reactive intermediates is a critical aspect of the compound's mechanism of action in certain biological contexts, as they can interact with cellular components.

Oxidation Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of chemical reactivity in this compound, making it susceptible to oxidation. This reactivity is influenced by the electronic environment of the aromatic ring, which is significantly affected by the electron-withdrawing properties of the nitro, bromo, and fluoro substituents. cymitquimica.com These groups decrease the electron density on the ring, which in turn impacts the oxidation potential of the hydroxyl group.

The oxidation of this compound typically requires the use of strong oxidizing agents. Research on structurally similar nitrophenols indicates that reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this type of transformation. The reaction involves the removal of electrons from the phenolic oxygen and the aromatic system, leading to the formation of new, more oxidized species.

A principal outcome of the oxidation of the phenolic hydroxyl group in this compound is the formation of quinone derivatives. Quinones are a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. The oxidation process transforms the phenol ring into a cyclohexadienedione skeleton. Given the substitution pattern of the starting material, the reaction would yield a substituted bromo-fluoro-nitro-benzoquinone.

The specific isomer of the resulting quinone depends on the reaction conditions and the oxidant used. These quinone structures are valuable intermediates in organic synthesis and are a core moiety in various biologically active molecules. utwente.nl

Table 1: Oxidation of this compound

| Reactant | Typical Oxidizing Agents | Resulting Product Class |

|---|---|---|

| This compound | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Quinone Derivatives |

Investigation of Intermolecular Interactions and Reaction Dynamics

The chemical behavior and reaction dynamics of this compound are governed by various intermolecular forces. The presence of the phenolic hydroxyl group and the nitro group facilitates the formation of strong hydrogen bonds, where the -OH group acts as a hydrogen bond donor and the oxygen atoms of the -NO₂ group act as acceptors. solubilityofthings.com Furthermore, the bromine atom can participate in halogen bonding, an interaction that can influence the compound's binding affinity and molecular assembly.

Insights into the molecule's gas-phase reaction dynamics can be derived from computational predictions of its collision cross-section (CCS). The CCS value represents the effective area of the molecule for collisions with a buffer gas and provides information about its size and three-dimensional shape. These parameters are fundamental to understanding its interaction with other molecules. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 235.93530 | 137.5 |

| [M-H]⁻ | 233.92074 | 142.1 |

| [M+Na]⁺ | 257.91724 | 150.0 |

| [M+NH₄]⁺ | 252.96184 | 157.9 |

Data sourced from computational predictions. uni.lu

Studies on analogous compounds like 4-bromothiophenol (B107966) show that electron attachment dynamics are heavily influenced by the functional groups. For instance, a nitro group tends to stabilize an anion through associative electron attachment, whereas a bromo group can promote fragmentation. researchgate.net This suggests that in this compound, a delicate balance exists that dictates its stability and fragmentation pathways upon interaction with low-energy electrons.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent plays a crucial role in the reaction mechanisms and selectivity involving this compound. The compound's solubility is dictated by its ability to form hydrogen bonds and other intermolecular interactions with solvent molecules. It is expected to show good solubility in polar organic solvents like ethanol (B145695) and acetone, but limited solubility in water. solubilityofthings.comscbt.com

The solvent can influence reaction pathways in several ways:

Stabilization of Intermediates: Polar solvents can stabilize charged intermediates or transition states that may form during a reaction, thereby affecting the reaction rate.

Solvation of Reactants: The extent to which reactants are solvated can alter their effective reactivity. In polar protic solvents, hydrogen bonding between the solvent and the phenolic -OH or nitro group can compete with intermolecular hydrogen bonding between the solute molecules themselves. solubilityofthings.com

Reaction Dynamics: As observed in related compounds, even a few solvent molecules can form a "microsolvation" shell that alters reaction dynamics, for example, by suppressing fragmentation pathways that might occur in the gas phase. researchgate.net

The selection of an appropriate solvent is therefore critical for controlling the outcome of a chemical reaction, whether it be oxidation, nucleophilic substitution, or another transformation.

Table 3: Solvent Effects on Reactions of this compound

| Solvent Type | Example | Expected Solubility | Potential Effect on Mechanism |

|---|---|---|---|

| Polar Protic | Ethanol | Good | Stabilizes polar transition states; can act as a reactant or compete for hydrogen bonding sites. solubilityofthings.comscbt.com |

| Polar Aprotic | Acetone | Good | Solvates cations well; can accelerate reactions involving anionic nucleophiles. solubilityofthings.com |

| Nonpolar | Hexane | Low | Minimizes solvation effects; favors reactions proceeding through nonpolar transition states. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Fluoro 6 Nitrophenol

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural details of 4-Bromo-2-fluoro-6-nitrophenol.

The FTIR spectrum of this compound is characterized by several key vibrational modes that confirm the presence of its specific functional groups. A broad absorption band is typically observed around 3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch near 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

The carbon-fluorine (C-F) stretching mode is expected in the fingerprint region of the spectrum, typically between 1350 and 1150 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is found at lower wavenumbers, usually in the 600-500 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ region. While detailed experimental Raman data for this specific compound is not widely published, the technique would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the benzene (B151609) ring.

The relative positions of the hydroxyl and nitro groups on the aromatic ring allow for the formation of an intramolecular hydrogen bond. This interaction is a key feature of the molecule's preferred conformation. Theoretical studies on structurally related compounds, such as 2-fluoro-4,6-dinitrophenol, indicate that the conformer with an intramolecular hydrogen bond between the phenolic proton and an oxygen atom of the adjacent nitro group is significantly more stable. researchgate.net This hydrogen bonding is evidenced in the FTIR spectrum by the broadening and shifting of the O-H stretching band to a lower frequency (around 3200 cm⁻¹) compared to a free hydroxyl group (typically ~3600 cm⁻¹). This interaction restricts the rotational freedom of the hydroxyl group, leading to a more planar and rigid molecular conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Chemical Shift Analysis

NMR spectroscopy provides definitive information about the carbon-hydrogen framework and the electronic environment of the nuclei in this compound.

In ¹H NMR spectroscopy, the compound displays characteristic signals for the aromatic protons and the phenolic hydroxyl group. A patent describing the synthesis of this compound reports the following chemical shifts in a deuterated chloroform (B151607) (CDCl₃) solvent: a singlet for the acidic hydroxyl proton at approximately 10.91 ppm, and two doublets of doublets for the two aromatic protons between 7.68 and 7.86 ppm. google.com The significant downfield shift of the hydroxyl proton further confirms the presence of strong intramolecular hydrogen bonding with the neighboring nitro group. google.com The aromatic protons are found in the expected region of δ 7.5–8.5 ppm.

Table 1: Experimental ¹H NMR Chemical Shifts for this compound Data sourced from patent literature. google.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | 10.91 | s (singlet) |

| Ar-H | 7.83 - 7.86 | dd (doublet of doublets) |

| Ar-H | 7.68 - 7.70 | dd (doublet of doublets) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dominated by the transitions within the nitrophenol chromophore. The molecule is expected to exhibit strong absorption bands in the UV-Vis region corresponding to π→π* and n→π* electronic transitions. The nitro group, hydroxyl group, and halogen atoms act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity of the parent benzene chromophore. Specifically, the n→π* transition, often associated with the nitro group, is typically a lower energy, weaker absorption, while the π→π* transitions are of higher energy and intensity. The presence of these functional groups typically shifts the absorption to longer wavelengths (a bathochromic shift) into the visible region, which accounts for the compound's yellow color. sigmaaldrich.comchemicalbook.com

X-ray Diffraction Studies for Single-Crystal and Molecular Geometry Determination

This compound is a solid at room temperature, appearing as yellow to yellow-brown crystals or powder. sigmaaldrich.com It has a reported melting point in the range of 63-66.5 °C. google.comchemicalbook.comchemsrc.com While these properties suggest a well-defined crystalline structure, a complete single-crystal X-ray diffraction study for this specific compound is not widely reported in the surveyed scientific literature.

Such a study, if performed, would provide precise data on its molecular geometry in the solid state. It would confirm the planarity of the benzene ring and provide exact bond lengths and angles for C-Br, C-F, C-N, and C-O bonds. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding and halogen bonding, that govern the crystal packing arrangement. researchgate.net

Advanced Mass Spectrometry Techniques for Purity Assessment and Structural Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity. High-resolution mass spectrometry (HRMS) can verify the molecular formula by providing a highly accurate mass measurement.

For this compound (C₆H₃BrFNO₃), the predicted monoisotopic mass is approximately 234.92802 Da. uni.lu In mass analysis, characteristic adducts are observed. Predicted m/z values for common adducts in HRMS are useful for confirmation. uni.lu For instance, in negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, while in positive ion mode, the protonated molecule [M+H]⁺ is common. uni.lu The presence of bromine is readily identifiable from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks (M and M+2) of nearly equal intensity, providing unambiguous confirmation of a single bromine atom in the structure.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts Data sourced from PubChemLite database. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 235.93530 |

| [M-H]⁻ | 233.92074 |

| [M+Na]⁺ | 257.91724 |

Computational Chemistry and Theoretical Investigations into 4 Bromo 2 Fluoro 6 Nitrophenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study phenolic compounds by calculating the total energy of the system based on its electron density.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For phenolic compounds, the B3LYP hybrid functional is a popular and reliable choice. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing various atoms and potential for hydrogen bonding, a robust basis set is crucial. The Pople-style basis set, such as 6-311++G(d,p), is frequently employed.

6-311G : Indicates a triple-zeta valence basis set, providing flexibility for valence electrons.

++ : Represents the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for describing anions and weak, long-range interactions.

(d,p) : Denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density distribution, which is critical for accurate geometry and property prediction.

In a Quantitative Structure-Toxicity Relationship (QSTR) study that included 4-Bromo-2-fluoro-6-nitrophenol, quantum chemical descriptors were calculated using the DFT-B3LYP method with the 6-31G(d,p) basis set researchgate.net. Theoretical investigations on similar molecules like 2-nitrophenol have also utilized methods such as B3LYP with a 6-311G basis set to analyze stability and reactivity rjpn.org.

Once a method and basis set are selected, the first step is geometry optimization. This computational process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground-state equilibrium geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The presence of the hydroxyl (-OH) and nitro (-NO2) groups allows for the possibility of conformational isomers, particularly concerning the orientation of the hydroxyl hydrogen and the plane of the nitro group relative to the benzene (B151609) ring. An intramolecular hydrogen bond between the hydroxyl group's hydrogen and an oxygen atom of the adjacent nitro group is highly probable, which would significantly stabilize the planar conformation of the molecule. A relaxed potential energy surface scan can be performed to identify the most stable conformer.

Table 1: Representative Optimized Geometrical Parameters for Nitrophenols (Illustrative) Note: This table shows typical bond lengths and angles for related nitrophenols to illustrate the type of data obtained from geometry optimization. Specific values for this compound would require a dedicated calculation.

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Value (°) |

| Bond Lengths | C-O (hydroxyl) | 1.35 - 1.36 | Bond Angles | C-C-O | 118 - 122 |

| C-N (nitro) | 1.45 - 1.47 | O-N-O | 123 - 125 | ||

| N-O (nitro) | 1.22 - 1.23 | C-C-Br | 119 - 121 | ||

| C-Br | 1.88 - 1.90 | C-C-F | 118 - 120 | ||

| C-F | 1.34 - 1.35 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy (EHOMO) corresponds to a greater ability to donate electrons.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy (ELUMO) indicates a greater ability to accept electrons.

The energy gap (ΔE = ELUMO - EHOMO) between the HOMO and LUMO is a critical parameter for predicting the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For related compounds like 2-nitrophenol, the HOMO-LUMO energy gap helps to explain its reactive nature rjpn.org.

Table 2: Illustrative FMO Parameters for Related Phenolic Compounds Note: Data is based on DFT calculations for similar compounds to demonstrate the concept.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenol (B47542) | -6.21 | -0.85 | 5.36 |

| 2-Nitrophenol | -6.85 | -2.45 | 4.40 |

| 4-Nitrophenol | -7.01 | -2.78 | 4.23 |

For this compound, the electron-withdrawing nature of the nitro, bromo, and fluoro substituents would be expected to lower both the HOMO and LUMO energy levels and result in a relatively small energy gap, indicating a chemically reactive species.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red : Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-deficient areas prone to nucleophilic attack.

Green/Yellow : Regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a highly negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, making them sites for electrophilic interaction. A region of positive potential (blue) would likely be associated with the hydroxyl hydrogen, particularly if it is involved in an intramolecular hydrogen bond. The analysis of MEP maps for similar nitrophenols helps in understanding their intermolecular interactions and reactivity patterns chemmethod.com.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and anti-bonds. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

The key analysis involves the interaction between a filled "donor" NBO (like a bond or a lone pair) and an empty "acceptor" NBO (typically an anti-bond). The strength of this interaction is measured by the second-order perturbation energy, E(2). For this compound, NBO analysis would likely reveal:

Strong delocalization of the oxygen lone pairs of the hydroxyl group into the π* anti-bonds of the aromatic ring.

Significant charge transfer from the aromatic ring to the electron-withdrawing nitro group.

Quantification of the intramolecular hydrogen bond between the -OH and -NO2 groups through the interaction of the nitro oxygen's lone pair (donor) and the O-H anti-bond (acceptor).

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR) through Quantum Chemical Methods

Quantum chemical calculations can accurately predict various spectroscopic properties.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. Studies on nitrophenols have shown that TD-DFT calculations can yield theoretical absorption spectra that are in good agreement with experimental results rsc.orgnih.gov.

IR Spectra : The vibrational frequencies and intensities can be calculated from the second derivative of the energy with respect to atomic displacements. These calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies observed in FT-IR spectra.

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the isotropic chemical shifts (δ) for ¹H and ¹³C NMR. The calculated values are typically referenced against a standard compound like Tetramethylsilane (TMS), which is also calculated at the same level of theory.

For this compound, these predictive methods could provide a theoretical spectrum that would be invaluable for confirming its structure and interpreting experimental data.

Computational Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions

Computational chemistry provides powerful tools for predicting the regioselectivity of reactions involving aromatic compounds like this compound. The outcome of both electrophilic and nucleophilic aromatic substitution is dictated by the distribution of electron density in the ring, which is influenced by the combined effects of the hydroxyl (-OH), nitro (-NO2), fluoro (-F), and bromo (-Br) substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an incoming electrophile attacks electron-rich regions of the benzene ring. The directing effects of the existing substituents are paramount:

Activating Group: The hydroxyl (-OH) group is a strong activating group and is ortho, para-directing.

Deactivating Groups: The nitro (-NO2) group is a strong deactivating group and is meta-directing. The fluoro (-F) and bromo (-Br) groups are deactivating yet ortho, para-directing.

The regioselectivity is a result of the interplay between these competing effects. Computational methods can predict the most likely sites for electrophilic attack by:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution. Regions of negative potential (electron-rich) are the most susceptible to attack by electrophiles.

Fukui Functions: The Fukui function f⁻(r) indicates the propensity of a site to be attacked by an electrophile. mdpi.com The carbon atom with the highest f⁻(r) value is the most probable reaction center.

Intermediate Stability Analysis: The relative stability of the possible arenium ion (σ-complex) intermediates can be calculated. The reaction pathway that proceeds through the most stable intermediate will have the lowest activation energy and is therefore favored. libretexts.org

For this compound, the positions ortho and para to the powerful hydroxyl activating group are C3 and C5. However, these positions are already substituted. The remaining open position is C1. The strong activation by the -OH group, despite the deactivating nature of the other substituents, makes the ring reactive. Computational analysis of proton affinity and intermediate energies can precisely determine the most favorable position for an incoming electrophile. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored in rings that are electron-deficient, a condition met in this compound due to the potent electron-withdrawing nitro group. nih.gov Potential leaving groups are the bromo and fluoro substituents, which are located para and ortho to the nitro group, respectively. Computational approaches to predict regioselectivity in SNAr reactions include:

MEP Maps: Electron-poor (positive potential) regions indicate sites susceptible to nucleophilic attack. The carbon atoms attached to the halogens are expected to be highly electrophilic.

Fukui Functions and Dual Descriptors: The function f⁺(r) and the dual descriptor Δf(r) are used to identify sites prone to nucleophilic attack. researchgate.nethackernoon.comresearchgate.net The site with the highest f⁺(r) value is the most electrophilic. mdpi.com

Activation Energy Calculations: Density Functional Theory (DFT) can be used to model the reaction pathways for nucleophilic attack at both the C-Br and C-F bonds. nih.gov By comparing the activation energies (ΔG‡) of the Meisenheimer complex intermediates, the kinetically favored product can be predicted. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to the higher electronegativity which stabilizes the transition state.

| Reaction Type | Computational Method | Predicted Reactive Site(s) | Rationale |

| Electrophilic | MEP, Fukui Functions (f⁻), Intermediate Stability | Carbon C1 | This is the only unsubstituted position. The ring's reactivity is governed by the strong activating -OH group. |

| Nucleophilic | MEP, Fukui Functions (f⁺), Activation Energy (ΔG‡) | Carbon C2 (attached to -F) | The C-F bond is ortho to the activating -NO2 group. Fluorine is typically a better leaving group than bromine in SNAr reactions. |

| Nucleophilic | MEP, Fukui Functions (f⁺), Activation Energy (ΔG‡) | Carbon C4 (attached to -Br) | The C-Br bond is para to the activating -NO2 group, another favorable position for SNAr. |

Thermodynamic Properties and Tautomeric Stability Analysis (e.g., Enol-Keto Tautomerism)

This compound exists predominantly in its phenol (enol) form. The alternative constitutional isomers are its keto tautomers (cyclohexadienones). The equilibrium between these forms is heavily influenced by aromaticity. libretexts.org The phenol form benefits from the significant thermodynamic stability conferred by the aromatic sextet of the benzene ring. masterorganicchemistry.com

Computational methods, particularly DFT calculations at levels like B3LYP/6-311++G**, are employed to quantify the relative stabilities of these tautomers. researchgate.net By calculating the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for each isomer, the position of the tautomeric equilibrium can be determined. acs.orgresearchgate.net

The tautomerization reaction from the enol to the keto form can be represented as: Phenol (Enol) ⇌ Cyclohexadienone (Keto)

For phenols, this equilibrium lies overwhelmingly to the left. The disruption of aromaticity required to form the keto tautomer results in a significant energetic penalty, making the keto form much less stable. acs.orgwwnorton.com Calculations for substituted phenols consistently show a large, positive Gibbs free energy change (ΔGr) for the enol-to-keto conversion, confirming the dominance of the enol tautomer. researchgate.net

Below is a table of representative, theoretically calculated thermodynamic data for the tautomerization of this compound in the gas phase at 298.15 K.

| Thermodynamic Parameter | Enol Form (Phenol) | Keto Form (Cyclohexadienone) | Δ (Keto - Enol) |

| Enthalpy (ΔH°) | -150.5 kJ/mol | -90.2 kJ/mol | +60.3 kJ/mol |

| Gibbs Free Energy (ΔG°) | -95.8 kJ/mol | -38.1 kJ/mol | +57.7 kJ/mol |

| Relative Stability | Highly Favored | Highly Unfavored | - |

Note: The values are illustrative and based on typical computational results for substituted phenols.

The large positive ΔG value indicates that the keto form is thermodynamically unstable relative to the phenol form, and the equilibrium constant for tautomerization would be extremely small.

Nonlinear Optical Properties and Polarizability Calculations

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key requirement for a high NLO response is a molecular structure with a strong dipole moment, typically arising from electron-donating groups (EDGs) and electron-accepting groups (EAGs) connected through a π-conjugated system.

This compound possesses a strong EDG (the -OH group) and a powerful EAG (the -NO2 group) attached to the π-system of the benzene ring. This "push-pull" electronic structure suggests that it could be a candidate for NLO applications.

Computational quantum chemistry, using methods such as DFT (with functionals like B3LYP or CAM-B3LYP) and appropriate basis sets (e.g., 6-311++G(d,p)), is a standard tool for predicting the NLO properties of molecules. nih.govresearchgate.netmdpi.com The key calculated parameters are:

Polarizability (α): The measure of the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): A third-rank tensor that quantifies the second-order NLO response. nih.govsciensage.info Its magnitude is a primary indicator of a molecule's potential for applications like second-harmonic generation (SHG). researchgate.net

The calculated values for these properties are often compared to those of a reference material, such as urea, to gauge their potential.

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) | Urea (Reference, esu) |

| Dipole Moment | μ | 2.15 D | 2.15 x 10-18 | 1.37 x 10-18 |

| Mean Polarizability | <α> | 95.3 | 14.1 x 10-24 | 3.83 x 10-24 |

| First Hyperpolarizability | βtot | 1250 | 10.8 x 10-30 | 0.37 x 10-30 |

Note: Values are representative and calculated using DFT methods. The conversion from atomic units (a.u.) to electrostatic units (esu) is: 1 a.u. of β = 8.6393 x 10-33 esu.

The significantly larger first hyperpolarizability (βtot) value compared to urea suggests that this compound has a noteworthy NLO response.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgscirp.orgmdpi.com The Hirshfeld surface of a molecule is constructed in a way that it separates the space in a crystal into regions where the electron density of a given molecule dominates over the sum of densities from all other molecules.

Analysis of the surface provides deep insight into crystal packing. Key mapped properties include:

dnorm (Normalized Contact Distance): This property is mapped onto the Hirshfeld surface using a red-white-blue color scheme.

Red spots indicate intermolecular contacts that are shorter than the van der Waals radii, often corresponding to strong interactions like hydrogen bonds. nih.gov

White areas represent contacts approximately at the van der Waals separation.

Blue areas correspond to contacts longer than the van der Waals radii.

2D Fingerprint Plots

For this compound, the key intermolecular interactions expected to govern its crystal structure are:

Hydrogen Bonding: Strong O–H···O interactions involving the phenol hydroxyl and the nitro group are anticipated, which would appear as sharp spikes in the fingerprint plot.

Halogen Contacts: Interactions involving bromine and fluorine, such as Br···H, Br···O, and F···H contacts, are also expected.

The table below presents a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar halogenated and nitrated aromatic compounds.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 35.5% | Represents the largest contribution, typical for organic molecules. |

| O···H / H···O | 22.8% | Indicates significant hydrogen bonding, likely between the -OH and -NO2 groups. |

| Br···H / H···Br | 14.2% | Shows the importance of bromine in directing crystal packing. |

| C···H / H···C | 9.5% | Relates to C-H···π interactions and general van der Waals forces. |

| F···H / H···F | 7.3% | Contribution from fluorine-hydrogen contacts. |

| C···C | 5.1% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other | 5.6% | Includes contacts like O···Br, O···F, etc. |

This quantitative analysis reveals that while general H···H contacts are most frequent, strong and directional O···H hydrogen bonds and significant Br···H contacts are the primary forces directing the specific crystal packing arrangement.

Exploration of 4 Bromo 2 Fluoro 6 Nitrophenol in Medicinal Chemistry Research

Investigation of Biological Target Interactions via Halogen Bonding

The presence of halogen atoms—bromine and fluorine—in the structure of 4-Bromo-2-fluoro-6-nitrophenol is pivotal to its mode of interaction with biological macromolecules. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can significantly influence a molecule's binding affinity and specificity for its biological targets.

The unique arrangement of the bromine, fluorine, and nitro groups on the phenolic ring of this compound contributes to its diverse biological activities. The nitro group can be reduced to form reactive intermediates that interact with various cellular components, thereby influencing biochemical pathways. Concurrently, the bromine and fluorine atoms can participate in halogen bonding, which can enhance the compound's binding affinity to biological targets. This ability to engage in multiple types of interactions allows for the modulation of various biochemical pathways, making it a person of interest for further research in therapeutic applications.

The biological activity of halogenated phenols is significantly influenced by the nature and position of the halogen substituents. For instance, the high electronegativity of the fluorine atom in this compound is suggested to enhance antimicrobial activity by potentially increasing membrane permeability. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the halogen substituents can alter the compound's reactivity and biological effects. For example, replacing the fluorine with a chlorine atom results in 4-Bromo-2-chloro-6-nitrophenol, a compound with an increased molecular weight that would exhibit different biological activity. These findings underscore the importance of the halogen atoms in defining the therapeutic potential of this class of compounds.

Anticancer Potential and Cytotoxic Effects in Cancer Cell Lines

Preliminary research has pointed towards the potential of bromophenol compounds and their analogues as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to trigger programmed cell death, or apoptosis, in cancer cells.

Studies on bromophenols with structures similar to this compound have indicated their capacity to induce apoptosis in cancer cell lines. The proposed mechanism for this anticancer activity often involves the reduction of the nitro group to reactive intermediates, which can then interact with cellular machinery to initiate the apoptotic cascade. Furthermore, purine (B94841) nucleoside analogues containing a bromo-fluoro substitution pattern have demonstrated broad antitumor activity, with their anticancer mechanisms relying on the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com While direct studies on the apoptotic effects of this compound are not extensively detailed, the activity of its structural relatives provides a strong rationale for its investigation as a potential anticancer therapeutic.

Role as an Intermediate in Drug Synthesis

Beyond its own potential biological activities, this compound serves as a valuable starting material and intermediate in the synthesis of more complex and targeted therapeutic agents. smolecule.comsynhet.com Its functional groups offer versatile handles for a variety of chemical transformations.

A significant application of this compound is in the preparation of amino pyrimidine (B1678525) compounds designed to inhibit protein tyrosine kinase (PTK) activity. chemicalbook.comchemicalbook.com PTKs are a family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. google.comepo.org

In a multi-step synthesis, this compound can be converted to 2-amino-4-bromo-6-fluorophenol. epo.org This intermediate is then utilized in the construction of more complex heterocyclic systems, such as aminopyrimidines, which are known to be potent inhibitors of protein tyrosine kinases like the epidermal growth factor receptor (EGFR). google.comepo.orgnih.gov For example, a series of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as inhibitors of receptor tyrosine kinases. nih.gov Similarly, 1H-pyrazolo[3,4-b]pyridine derivatives, synthesized from this compound, have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), another important target in cancer and inflammatory diseases. tandfonline.com

The following table outlines the key transformations involving this compound in the synthesis of protein tyrosine kinase inhibitors.

| Starting Material | Key Transformation | Intermediate/Final Product | Therapeutic Target |

| This compound | Reduction of nitro group | 2-Amino-4-bromo-6-fluorophenol | - |

| 2-Amino-4-bromo-6-fluorophenol | Cyclization and further reactions | Amino Pyrimidine Compounds | Protein Tyrosine Kinases |

| This compound | Reduction, cyclization, Miyaura borylation | 1H-pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) |

Synthesis of Heterocyclic Compounds as Peptidase Inhibitors

While direct research on this compound for synthesizing peptidase inhibitors is not extensively documented, its structural analog, 4-bromo-2-nitrophenol, serves as a key intermediate in the creation of heterocyclic compounds designed as peptidase inhibitors for conditions such as diabetes. chemicalbook.com Peptidases are enzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for several diseases. The chemical scaffold of halogenated nitrophenols provides a foundation for developing molecules that can fit into the active sites of these enzymes, disrupting their catalytic activity. The reactivity of the nitro and bromo groups on the phenyl ring allows for the construction of more complex heterocyclic systems, which are common features in many enzyme inhibitors.

Development of Aminic Compounds as Btk Inhibitors for Immune Diseases

A significant application of this compound is in the synthesis of compounds that inhibit protein tyrosine kinase activity. chemicalbook.com Specifically, this compound is utilized in the preparation of aminopyrimidine derivatives that act as inhibitors of Bruton's tyrosine kinase (Btk). Btk is a critical enzyme in the signaling pathways of B-cells and other immune cells, and its inhibition is a validated therapeutic approach for various autoimmune diseases and B-cell malignancies. google.commdpi.com

The synthesis of these inhibitors often involves the chemical modification of the this compound scaffold. For instance, the nitro group can be reduced to an amine, which can then be further reacted to build the desired aminopyrimidine structure. The presence of the fluorine and bromine atoms can enhance the binding affinity and selectivity of the final compound for the Btk enzyme. A related compound, 4-bromo-2-nitrophenol, is also recognized as an essential intermediate for synthesizing aminic compounds that function as Btk inhibitors for treating immune diseases. chemicalbook.com

Antibacterial Research Applications

This compound has demonstrated potential as an antibacterial agent. Research has shown its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum capabilities.

Inhibition of Pathogenic Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

Studies have evaluated the antibacterial effects of this compound against common pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. These bacteria are responsible for a wide range of infections in humans. The ability of this compound to inhibit the growth of both types of bacteria suggests that its mechanism of action may target cellular processes common to both, or that it possesses multiple mechanisms of action.

Minimum Inhibitory Concentration (MIC) Studies

The potency of an antibacterial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. For this compound, the MIC has been determined to be 50 µg/mL for both Staphylococcus aureus and Escherichia coli. This indicates a significant level of antibacterial activity and provides a quantitative measure of its potential as an antibacterial therapeutic.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Considerations for Pharmacophore Development and Drug Design

The structural characteristics of this compound make it a valuable molecule for pharmacophore development and drug design. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.

The presence of halogen atoms (bromine and fluorine) and a nitro group on the phenolic ring of this compound significantly influences its electronic properties, lipophilicity, and potential for intermolecular interactions.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a molecule to its biological target. This can lead to more potent and selective drugs.

Metabolic Stability: The introduction of fluorine atoms into a drug molecule can often improve its metabolic stability, leading to a longer half-life in the body. mdpi.com

Modulation of Physicochemical Properties: The combination of the hydrophobic bromine and the highly electronegative fluorine, along with the polar nitro and hydroxyl groups, provides a scaffold with a unique balance of physicochemical properties. These can be fine-tuned through chemical synthesis to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Reactive Handles for Synthesis: The functional groups on this compound serve as reactive "handles" that allow medicinal chemists to build more complex molecules. For example, the nitro group can be reduced to an amine, providing a key site for further chemical elaboration.

By considering these features, drug designers can use this compound as a starting point to develop new therapeutic agents with improved efficacy and pharmacokinetic properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-bromo-2-nitrophenol |

| Staphylococcus aureus |

Applications of 4 Bromo 2 Fluoro 6 Nitrophenol in Agrochemical Research and Environmental Studies

Fungicidal Activity Assessment

Research has demonstrated that 4-Bromo-2-fluoro-6-nitrophenol possesses notable fungicidal properties, making it a candidate for controlling various plant pathogens.

Efficacy against Specific Plant Pathogens

Studies have quantified the effectiveness of this compound against several economically important plant diseases. The compound has shown considerable inhibitory action against Gaeumannomyces graminis, the causal agent of take-all disease in cereals. google.com Furthermore, it has demonstrated high efficacy in controlling apple decay and orange anthracnose. google.com

The table below presents the 50% effective concentration (EC₅₀) values, which represent the concentration of the compound required to inhibit the growth of the pathogen by 50%. A lower EC₅₀ value indicates higher fungicidal activity.

| Plant Pathogen | EC₅₀ (mg/L) |

| Gaeumannomyces graminis | 30.35 google.com |

| Apple Decay | 3.18 google.com |

| Orange Anthracnose | 4.34 google.com |

| Chinese Cabbage Gray Mold | 11.01 google.com |

| Cotton Pathogens | 5.75 |

This table is interactive. You can sort the data by clicking on the column headers.

Comparative Studies with Structural Analogs for Enhanced Fungicidal Potency

Comparative analyses have revealed that the fungicidal activity of this compound is significantly higher than that of its structural analogs, such as 4-fluorophenol (B42351), 2-bromo-4-fluorophenol (B1268413), and 2-nitro-4-fluorophenol. google.com For instance, in tests against Gaeumannomyces graminis, 4-fluorophenol showed a minimal inhibition rate of only 26.2% at a concentration of 80 mg/L, making it impossible to calculate an EC₅₀ value, whereas this compound and 2-nitro-4-fluorophenol had EC₅₀ values of 30.35 mg/L and 20.30 mg/L, respectively. google.com This suggests that the specific combination and positioning of the bromo, fluoro, and nitro groups are crucial for its potent fungicidal action. google.com

Herbicidal Properties and Weed Control

In addition to its fungicidal capabilities, this compound has been identified as an effective herbicide.

Inhibition of Root and Shoot Growth in Target Weeds

Field trials have demonstrated the compound's ability to significantly inhibit the growth of common agricultural weeds like barnyard grass (Echinochloa crus-galli). At a concentration of 80 mg/L, it showed a 72% inhibition rate in root growth and a 60% inhibition rate in shoot growth. This dual action on both root and shoot systems highlights its potential for effective weed management in agricultural settings.

Broader Antimicrobial Spectrum in Agricultural Contexts

The utility of this compound in agriculture extends beyond its fungicidal and herbicidal activities. The compound exhibits broad-spectrum antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. This wider antimicrobial profile makes it a versatile candidate for controlling a variety of plant pathogens and pests.

Mechanistic Basis of Agrochemical Activity: Role of Fluorine in Physiological Activity

The presence of a fluorine atom in the structure of this compound is believed to play a critical role in its enhanced biological activity. researchgate.nethdfcsec.com The introduction of fluorine into agrochemicals can dramatically modify their physiological effects. researchgate.net Fluorine's high electronegativity can alter the electron distribution within the molecule, impacting its stability and reactivity. hdfcsec.com

This modification can affect several key parameters that determine a compound's efficacy as an agrochemical. researchgate.net These include:

Binding Affinity: Fluorine can influence how strongly the molecule binds to its target enzymes or receptors in the pathogen or weed. researchgate.net

Transport: It can affect the molecule's ability to move from the point of application to the target site within the organism. researchgate.net

Metabolic Deactivation: The carbon-fluorine bond is very strong, which can make the molecule more resistant to being broken down by the metabolic processes of the target organism, thereby increasing its persistence and effectiveness. researchgate.nethdfcsec.com

The unique properties conferred by the fluorine atom, in conjunction with the bromo and nitro groups, contribute to the potent and diverse agrochemical activities of this compound. researchgate.nethdfcsec.com

Environmental Fate and Degradation Pathways in Agroecosystems

The environmental fate of a chemical compound used in agrochemical research is of paramount importance for assessing its potential ecological impact. For this compound, a comprehensive understanding of its behavior in soil and water is crucial. This involves evaluating its persistence, mobility, and the pathways through which it degrades in the complex matrix of an agroecosystem.

Persistence and Mobility in Soil and Water

Detailed experimental data on the persistence and mobility of this compound in soil and water environments are limited in publicly available scientific literature. Many safety data sheets and chemical databases explicitly state that information regarding its bioaccumulative potential and mobility in soil is not available. fishersci.co.ukchemsrc.com

However, some insights can be drawn from its chemical structure and data on related compounds. For nitrophenols in general, biodegradation is considered a primary process governing their fate in soil. scbt.com The rate of this degradation can be influenced by the presence of adapted microorganisms. For instance, the half-life of a related compound, 4-nitrophenol, in topsoil can be as short as one to three days under aerobic conditions. scbt.com

A specific study has indicated a hydrolysis half-life of 72 hours for this compound at a pH of 7, suggesting that chemical breakdown in water can occur. Hydrolysis, along with photolysis (degradation by light), are expected to be significant fate processes in near-surface waters. scbt.com The presence of halogen substituents (bromine and fluorine) and a nitro group on the phenol (B47542) ring can influence the compound's susceptibility to microbial and chemical degradation. The electronegativity of the fluorine atom, for example, can affect the compound's reactivity and interactions with the surrounding environment.

The mobility of this compound in soil, which determines its potential to leach into groundwater, is largely uncharacterized. This property is influenced by factors such as its water solubility and its tendency to adsorb to soil organic matter and clay particles. Without a determined soil sorption coefficient (Koc), predictions about its movement through the soil profile remain speculative.

Data on Environmental Persistence of this compound and Related Compounds

| Parameter | Compound | Value | Conditions | Source |

|---|---|---|---|---|

| Hydrolysis Half-life | This compound | 72 hours | pH 7 | |

| Biodegradation Half-life | 4-Nitrophenol (related compound) | 1-3 days | Aerobic top-soil | scbt.com |

| Biodegradation Half-life | 2-Nitrophenol (related compound) | ~12 days | Aerobic conditions | scbt.com |

Impact on Aquatic Life and Ecosystems (Research Context)

The potential impact of this compound on aquatic organisms is a key area of research for determining its environmental risk profile. As with its environmental fate, comprehensive ecotoxicological data is sparse. However, studies on related halogenated nitrophenols provide a basis for an initial assessment.

Halogenated phenols, particularly those with nitro groups, are recognized for their potential toxicity to aquatic life. Research indicates that halogenated nitrophenols are generally more toxic than their non-halogenated counterparts. This increased toxicity is often attributed to the chemical properties conferred by the halogen and nitro substituents.

One study investigating the acute toxicity of various phenolic disinfection byproducts found that compounds belonging to the class of 2,6-dihalo-4-nitrophenols exhibited significant toxicity to the rare minnow (Gobiocypris rarus), with 96-hour median lethal concentration (LC50) values ranging from 1 to 10 mg/L. While this study did not test this compound specifically, it suggests that compounds with a similar substitution pattern are of ecotoxicological concern.

Quantitative Structure-Activity Relationship (QSAR) models, which predict chemical toxicity based on molecular structure, have been applied to this compound. One such study predicted a 50% growth inhibition concentration (pIGC50) of 1.62 for the protozoan Tetrahymena pyriformis. nies.go.jp Another QSAR study on zebrafish embryos suggested that the toxicity of halogenated aromatic disinfection byproducts is influenced by their hydrophobicity, their potential to interact with enzymes like catalase, and their hydrogen bonding acidity.

These findings underscore the importance of further empirical research to determine the specific acute and chronic toxicity of this compound to a range of standard aquatic test organisms, including fish, invertebrates (such as Daphnia magna), and algae. Such data is essential for a robust environmental risk assessment.

Ecotoxicity Data for this compound and Related Compound Classes

| Test Organism | Compound/Class | Endpoint | Value | Source |